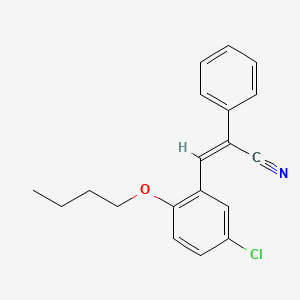
3-(2-butoxy-5-chlorophenyl)-2-phenylacrylonitrile
Vue d'ensemble
Description
3-(2-butoxy-5-chlorophenyl)-2-phenylacrylonitrile, commonly known as BCP, is a chemical compound that belongs to the class of phenylacrylonitriles. It is widely used in scientific research for its unique properties and mechanism of action.
Mécanisme D'action
BCP acts as a selective estrogen receptor modulator (SERM) by binding to estrogen receptors and inducing conformational changes that promote or inhibit transcriptional activity. BCP has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cellular context.
Biochemical and Physiological Effects:
BCP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the proliferation of breast cancer cells in vitro, while inhibiting the growth of other cancer cell lines. BCP has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BCP in lab experiments is its ability to selectively activate or inhibit estrogen receptor signaling pathways. This allows researchers to investigate the specific effects of estrogen receptor activity on cellular processes. However, one limitation of using BCP is its potential to have off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for research on BCP. One area of interest is the development of more selective SERMs that can target specific estrogen receptor isoforms. Another area of research is the investigation of the effects of BCP on non-estrogen receptor signaling pathways. Additionally, BCP may have potential therapeutic applications in the treatment of breast cancer and other estrogen receptor-related diseases.
Applications De Recherche Scientifique
BCP has been extensively used in scientific research due to its ability to bind to estrogen receptors. It is commonly used as a tool to study estrogen receptor-mediated signaling pathways and their effects on cellular processes. BCP has also been used to investigate the role of estrogen receptors in the development and progression of breast cancer.
Propriétés
IUPAC Name |
(Z)-3-(2-butoxy-5-chlorophenyl)-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-2-3-11-22-19-10-9-18(20)13-16(19)12-17(14-21)15-7-5-4-6-8-15/h4-10,12-13H,2-3,11H2,1H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKVDWJAOQGKES-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(diethylamino)ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4792817.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4792821.png)
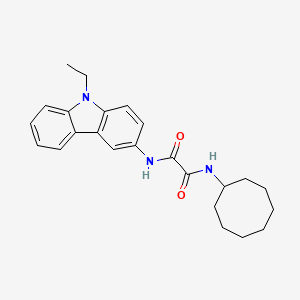
![3-(3-fluorophenyl)-7-(4-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4792835.png)
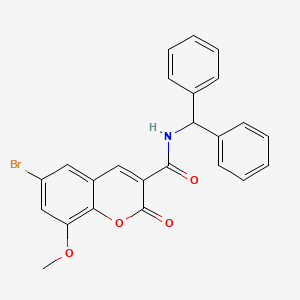

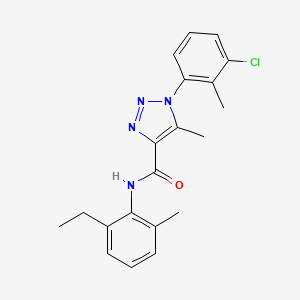
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4792869.png)
![4-butyl-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4792879.png)
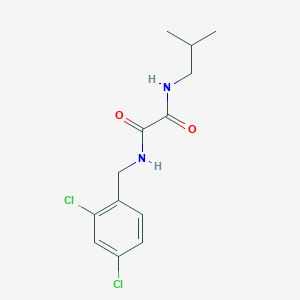
![N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4792898.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4792913.png)
![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4792924.png)
![4-{[7-(trifluoromethyl)-4-quinolinyl]amino}benzamide](/img/structure/B4792926.png)